



Application Notes and Protocols for JNJ-39758979 in Murine Models

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Compound of Interest		
Compound Name:	JNJ-39758979	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), demonstrating efficacy in various preclinical models of inflammatory and allergic diseases.[1][2] [3] As a Gαi/o-coupled receptor, the H4R is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells. Its activation by histamine mediates key inflammatory responses such as chemotaxis and cytokine release. Consequently, antagonism of the H4R with JNJ-39758979 presents a promising therapeutic strategy for conditions like asthma, atopic dermatitis, pruritus, and diabetic nephropathy.

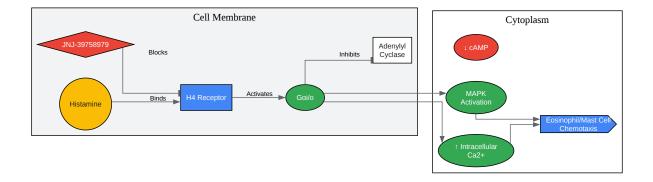
These application notes provide detailed protocols for the dosage and administration of **JNJ-39758979** in various mouse models, along with methods for assessing its therapeutic effects.

Mechanism of Action: Histamine H4 Receptor Signaling

JNJ-39758979 exerts its effects by blocking the histamine-induced signaling cascade through the H4 receptor. Upon histamine binding, the H4R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway also involves the activation of the mitogen-activated protein



kinase (MAPK) cascade and the mobilization of intracellular calcium (Ca2+), culminating in cellular responses like chemotaxis of eosinophils and mast cells.



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Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by JNJ-39758979.

Data Presentation: Dosage and Administration of JNJ-39758979 in Mice

The following tables summarize the quantitative data for **JNJ-39758979** administration in various murine models.

Table 1: Oral Administration of JNJ-39758979 in Different Mouse Models



Mouse Model	Dosage Range (mg/kg)	Vehicle	Therapeutic Outcome
Ovalbumin-Sensitized Asthma	0.2 - 20	20% Hydroxypropyl-β- cyclodextran	Reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF)[4]
FITC-Induced Contact Hypersensitivity	20	Not specified	Decreased ear edema[4]
Histamine-Induced Pruritus	Not specified	20% Hydroxypropyl-β- cyclodextran	Inhibited scratching behavior[5]
Streptozotocin- Induced Diabetic Nephropathy	100	Not specified	Reduced nephropathy[4]

Table 2: Pharmacokinetic Parameters of JNJ-39758979 in Mice

Administration Route	Dosage (mg/kg)	Cmax (µM)	t1/2 (hours)	Bioavailability (F%)
Oral (p.o.)	10	0.3	7.5	36
Intravenous (i.v.)	2	-	2.1	-

Data extracted from MedchemExpress product information.[6][7]

Experimental Protocols

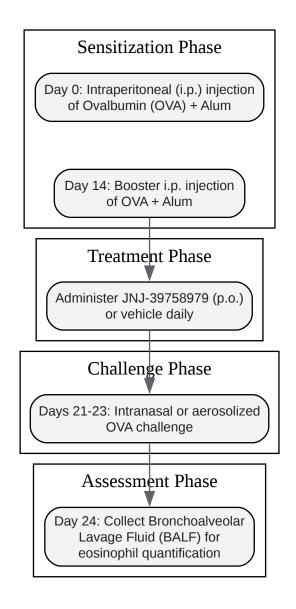
Detailed methodologies for key experiments are provided below.

I. Ovalbumin-Induced Asthma Model

This model mimics allergic asthma, characterized by airway hyperresponsiveness and eosinophilic inflammation.[8][9][10]

Experimental Workflow:





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Caption: Experimental workflow for the ovalbumin-induced asthma model.

Protocol:

- Animals: Use 6-8 week old BALB/c mice.
- Sensitization:
 - On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 μL of sterile phosphate-buffered saline (PBS).[9]



- On day 14, administer a booster i.p. injection of 20 μg OVA in alum.[9]
- Drug Administration:
 - Administer JNJ-39758979 orally (p.o.) at a dose of 0.2-20 mg/kg, dissolved in 20% hydroxypropyl-β-cyclodextran, daily from day 18 to day 23. The control group receives the vehicle only.[4][5]
- Challenge:
 - From day 21 to day 23, challenge the mice with an intranasal or aerosolized solution of 1% OVA in PBS for 20 minutes each day.[11]
- · Assessment of Eosinophil Infiltration:
 - 24 hours after the final challenge, euthanize the mice and perform bronchoalveolar lavage (BAL).
 - Instill and aspirate 0.5 mL of ice-cold PBS through a tracheal cannula three times.[12]
 - Centrifuge the collected BAL fluid and resuspend the cell pellet.
 - Determine the total cell count using a hemocytometer.
 - Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts and quantify eosinophils.[12] Alternatively, use flow cytometry with antibodies against Siglec-F, CD45, and CD11c to identify and quantify eosinophils (CD45+ Siglec-F+ CD11clow/-).[1][13][14]

II. FITC-Induced Contact Hypersensitivity Model

This model is used to study Th2-dependent contact hypersensitivity, a model for atopic dermatitis.[15][16][17][18]

Protocol:

Animals: Use BALB/c mice.



· Sensitization:

On day 0, sensitize the mice by applying 400 μL of 0.5% fluorescein isothiocyanate (FITC) dissolved in a 1:1 mixture of acetone and dibutyl phthalate to the shaved abdomen.

• Drug Administration:

Administer JNJ-39758979 orally at a dose of 20 mg/kg one hour before the challenge.[4]
 The control group receives the vehicle.

· Challenge:

 $\circ~$ On day 5, challenge the mice by applying 20 μL of 0.5% FITC to both sides of the right ear.

Assessment of Ear Edema:

- Measure the thickness of both ears using a digital micrometer before the challenge and 24 hours after the challenge.
- The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge.

III. Histamine-Induced Pruritus Model

This model is used to evaluate the anti-pruritic effects of compounds.[5]

Protocol:

• Animals: Use C57BL/6 mice.

· Acclimatization:

- Acclimatize the mice individually in observation chambers for at least 30 minutes before the experiment.
- Drug Administration:



- Administer JNJ-39758979 orally, dissolved in 20% hydroxypropyl-β-cyclodextran, 30 minutes before the histamine injection.[5] The control group receives the vehicle.
- Induction of Pruritus:
 - Inject 50 μL of histamine (100 μg) intradermally into the rostral back of the mice.
- Assessment of Scratching Behavior:
 - Immediately after the histamine injection, record the number of scratching bouts directed towards the injection site for 30 minutes. A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site.

IV. Streptozotocin-Induced Diabetic Nephropathy Model

This model is used to study the progression of diabetic kidney disease.[19][20][21][22][23]

Protocol:

- Animals: Use male DBA2/J mice.[4]
- Induction of Diabetes:
 - Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg, freshly dissolved in citrate buffer (pH 4.5).[22]
 - Confirm diabetes 72 hours later by measuring blood glucose levels; mice with glucose levels >250 mg/dL are considered diabetic.
- Drug Administration:
 - Four weeks after the induction of diabetes, begin daily oral administration of JNJ-39758979 at a dose of 100 mg/kg for 8 weeks.[4] The control group receives the vehicle.
- Assessment of Nephropathy:
 - At the end of the treatment period, collect 24-hour urine samples to measure albuminuria.



- Euthanize the mice and collect blood to measure blood urea nitrogen (BUN) and creatinine.
- Perfuse and collect the kidneys for histopathological analysis (e.g., PAS staining to assess glomerulosclerosis and tubular injury).

Formulation and Administration Notes

- Oral Administration: JNJ-39758979 can be formulated as a suspension in 20% hydroxypropyl-β-cyclodextran for oral gavage.[5] Ensure the compound is fully dissolved or evenly suspended before administration.
- Intravenous Administration: For intravenous injection, JNJ-39758979 can be dissolved in a
 vehicle suitable for i.v. administration, such as a solution containing DMSO, PEG300, and
 Tween 80, further diluted with sterile saline. The final concentration of organic solvents
 should be minimized to avoid toxicity.
- Stability: Prepare fresh solutions of **JNJ-39758979** for each experiment to ensure potency.

Conclusion

JNJ-39758979 is a valuable research tool for investigating the role of the histamine H4 receptor in various inflammatory and allergic conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mice to evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

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